5-{[(4-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-{[(4-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a tetrahydrofuran moiety, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the tetrahydrofuran and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and acetic acid are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium hydride can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
5-{[(4-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-{[(4-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole
- 2-((E)-{[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)phenoxy]acetic acid
Uniqueness
5-{[(4-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, tetrahydrofuran moiety, and sulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanylmethyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c1-12-4-6-13(7-5-12)10-22-11-15-17-18-16(21)19(15)9-14-3-2-8-20-14/h4-7,14H,2-3,8-11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATSSXMBUSSOAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC2=NNC(=S)N2CC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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